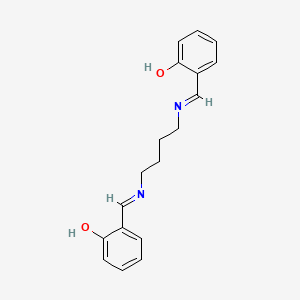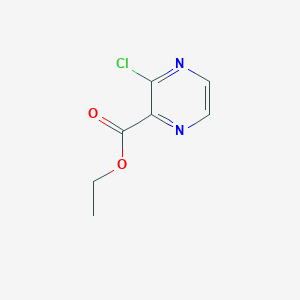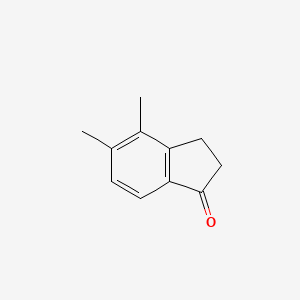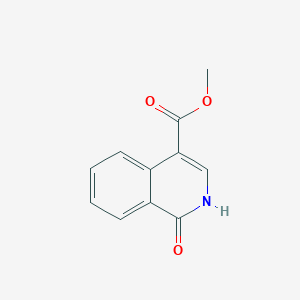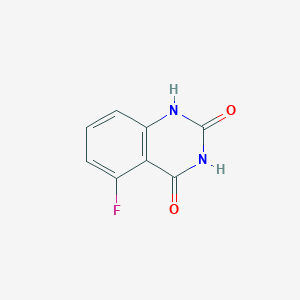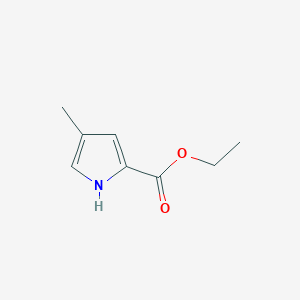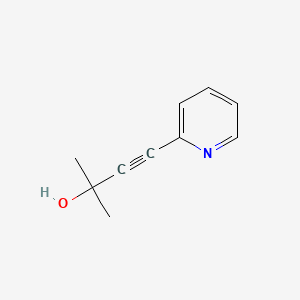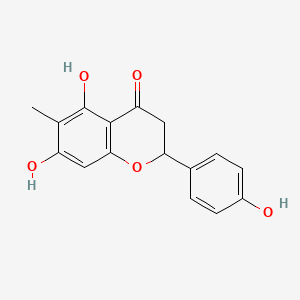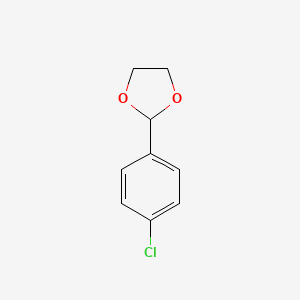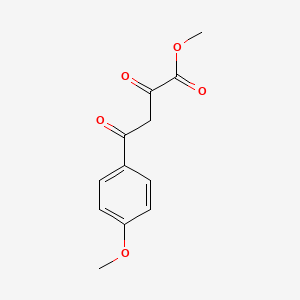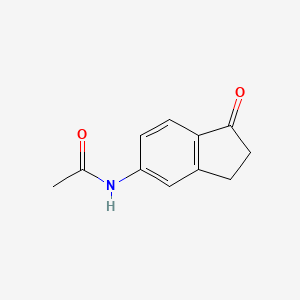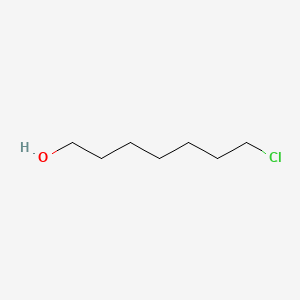
7-Chloro-1-heptanol
Übersicht
Beschreibung
7-Chloro-1-heptanol is a chemical compound with the molecular formula C7H15ClO . It has an average mass of 150.646 Da and a monoisotopic mass of 150.081146 Da . It is primarily used as an intermediate in the synthesis of several active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 7-Chloro-1-heptanol Acetate, a derivative of 7-Chloro-1-heptanol, involves several steps, including the reaction of 7-Chloroheptanol with acetic anhydride in the presence of a catalyst .Molecular Structure Analysis
The systematic name of 7-Chloro-1-heptanol is 7-Chloroheptan-1-ol . The structure of the molecule can be represented by the SMILES stringC(CCCO)CCCCl . Chemical Reactions Analysis
7-Chloro-1-heptanol can undergo various chemical reactions. For instance, it can react with a hydrogen halide to produce an alkyl halide and water . The order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis
7-Chloro-1-heptanol is a colorless, oily liquid at room temperature . It has a boiling point of approximately 213.6±23.0 °C at 760 mmHg . It has a density of 1.0±0.1 g/cm3 . It has a flash point of 96.5±18.0 °C .Wissenschaftliche Forschungsanwendungen
- Application : 1-heptanol is used in the study of membrane fluidization and cholesterol displacement .
- Method : Short-term exposure to 1-heptanol is used to reduce membrane thermal stability and dysregulate mast cell signaling . This involves increasing the lateral mobility and decreasing the internalization of the FcεRI .
- Results : The study found that 1-heptanol inhibits mast cell effector functions such as calcium response, degranulation, and cytokine production .
- Application : n-heptanol is used as an additive in mustard oil biodiesel fuel .
- Method : n-heptanol is added to the biodiesel fuel to enhance its properties .
- Results : The addition of n-heptanol to mustard oil biodiesel fuel reduced brake-specific fuel consumption and increased brake thermal efficiency .
Scientific Field: Biochemistry
Scientific Field: Energy and Fuels
- Application : 1-Heptanol is used as an alternative fuel in spark-ignition engines .
- Method : The performance and emission values of gasoline, gasoline–heptanol, and gasoline–hexanol fuels (G100, HEX5-20, and HP5-20) are analyzed under different powers at a constant speed of 1600 rpm in a single-cylinder four-stroke spark-ignition engine .
- Results : As the ratio of alcohol in fuel blends increases, fuel consumption also increases. NO X emission is higher, and CO and HC emissions are lower in alcohol-based fuel blends than G100 fuel .
- Application : 1-Heptanol is used as an extraction solvent in the simultaneous derivatization and extraction of chlorophenols in water .
- Method : The relatively polar, water-soluble, and low-toxicity solvent 1-heptanol is used as the extraction solvent and acetic anhydride as the derivatization reagent .
- Results : With the use of an up-and-down shaker, the emulsification of aqueous samples was formed homogeneously and quickly .
Scientific Field: Mechanical Engineering
Scientific Field: Analytical Chemistry
Safety And Hazards
Zukünftige Richtungen
7-Chloro-1-heptanol Acetate, a derivative of 7-Chloro-1-heptanol, has shown promising results in various applications . It has potential in several therapeutic areas, including oncology, infectious diseases, and cardiovascular diseases . It can be used as an intermediate in the synthesis of several drugs, including antifungal agents, antiviral agents, and anticancer agents .
Eigenschaften
IUPAC Name |
7-chloroheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNLUCKAZIFDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069070 | |
| Record name | 1-Heptanol, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-heptanol | |
CAS RN |
55944-70-2 | |
| Record name | 7-Chloro-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55944-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptanol, 7-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055944702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanol, 7-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanol, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



